molecular formula C7H4ClFO3 B13612607 3-Chloro-6-fluoro-2-hydroxybenzoic acid

3-Chloro-6-fluoro-2-hydroxybenzoic acid

Katalognummer: B13612607
Molekulargewicht: 190.55 g/mol
InChI-Schlüssel: WBZAQRVNIFVIIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-2-hydroxybenzoic acid typically involves the chlorination and fluorination of salicylic acid derivatives. One common method includes the reaction of 3-chlorosalicylic acid with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions and purification steps to ensure high purity and yield. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the hydroxyl group .

Wissenschaftliche Forschungsanwendungen

3-Chloro-6-fluoro-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-6-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 3-Chloro-2-fluoro-6-hydroxybenzoic acid
  • 3-Fluoro-2-hydroxybenzoic acid
  • 2-Fluoro-6-hydroxybenzoic acid

Comparison: Compared to its analogs, 3-Chloro-6-fluoro-2-hydroxybenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly affect its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H4ClFO3

Molekulargewicht

190.55 g/mol

IUPAC-Name

3-chloro-6-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)

InChI-Schlüssel

WBZAQRVNIFVIIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)C(=O)O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.